4-(9,11-dioxo-5-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-10-yl)benzoic acid
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Overview
Description
4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazine core, followed by the introduction of the benzoic acid moiety. Key steps may include cyclization reactions, oxidation, and functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. It may be explored for its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
- 4,8-dioxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine
- 3-benzyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
What sets 4-(6,8-dioxo-5,6-dihydrothieno[2’,3’:4,5]pyrrolo[1,2-a]pyrazin-7(8H)-yl)benzoic acid apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(9,11-dioxo-5-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-10-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S/c19-14-8-17-11-5-6-23-13(11)7-12(17)15(20)18(14)10-3-1-9(2-4-10)16(21)22/h1-7H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGBYKQXOQJQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C2=CC3=C(N21)C=CS3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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